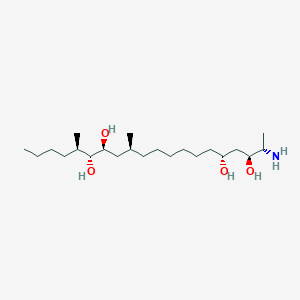

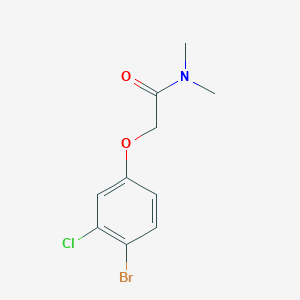

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-diméthylicosane-3,5,14,15-tétr ol

Vue d'ensemble

Description

Hydrolyzed Fumonisin B2 (HFB2) is a mycotoxin produced by Fusarium fungi that infect many cereal grains and other foods . It is a hydrolysis product of fumonisins (HF) and retains biological activity . Due to the high frequency and concentration of contamination, fumonisins are likely to have an impact on human and animal health .

Synthesis Analysis

An accurate, reliable, and specific method was developed for the quantitative determination of fumonisins B1, B2, B3, and their hydrolyzed metabolites . The method uses ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Molecular Structure Analysis

The molecular structure of Hydrolyzed Fumonisin B2 has been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Chemical Reactions Analysis

The chemical reactions involving Hydrolyzed Fumonisin B2 have been studied using LC-MS/MS .Physical and Chemical Properties Analysis

The physical and chemical properties of Hydrolyzed Fumonisin B2 have been analyzed using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS) .Applications De Recherche Scientifique

Toxicologie et évaluation de la sécurité

L’hydrolysat de fumonisine B2 est utilisé dans les études toxicologiques pour évaluer la sécurité des aliments et des aliments pour animaux. Il sert de biomarqueur pour détecter et quantifier l’exposition aux fumonisines, qui sont des mycotoxines produites par des espèces de Fusarium . Ces études sont essentielles pour comprendre les effets métaboliques et toxiques des fumonisines et de leurs formes hydrolysées chez les animaux, y compris leur potentiel cancérigène et tératogène .

Nutrition et santé animales

Les recherches sur l’hydrolysat de fumonisine B2 s’étendent à son impact sur la croissance et la santé des animaux. Des études ont montré que l’exposition aux fumonisines peut entraîner une réduction du gain de poids et des dommages aux organes chez les poulets de chair, soulignant l’importance de détecter et de gérer ces toxines dans les aliments pour animaux . Le rôle du composé dans la modification du microbiote intestinal souligne également son importance dans la recherche en nutrition animale .

Contrôle et détoxification des mycotoxines

Dans le domaine du contrôle des mycotoxines, l’hydrolysat de fumonisine B2 est utilisé pour étudier l’efficacité de diverses méthodes de détoxification. En comprenant comment les fumonisines et leurs métabolites se comportent dans le traitement des aliments et le métabolisme animal, les chercheurs peuvent élaborer des stratégies pour atténuer leur présence et leur toxicité .

Sécurité et qualité alimentaires

Le composé est un élément essentiel de la recherche sur la sécurité alimentaire, où il aide à l’analyse de la contamination par les fumonisines dans les cultures comme le maïs, qui est un aliment de base et un ingrédient des aliments pour animaux. Cette recherche est essentielle pour fixer des normes réglementaires et garantir la qualité et la sécurité des approvisionnements alimentaires .

Pharmacologie et administration de médicaments

Bien que la recherche n’ait pas révélé d’applications directes de l’hydrolysat de fumonisine B2 en pharmacologie, les composés et dérivés apparentés sont souvent explorés pour les systèmes d’administration de médicaments. Ainsi, la compréhension des propriétés de l’hydrolysat de fumonisine B2 pourrait éclairer la conception de nouveaux mécanismes d’administration de médicaments .

Surveillance environnementale

L’hydrolysat de fumonisine B2 peut être utilisé dans la surveillance environnementale pour suivre la propagation et la prévalence des fumonisines dans les écosystèmes. Ceci est particulièrement pertinent dans les régions où les champignons Fusarium sont répandus et peuvent affecter la qualité des cultures .

Mécanisme D'action

Target of Action

It is known that this compound is a hydrolysis product of fumonisins, which are toxic mycotoxins that commonly exist in food and feed .

Mode of Action

It is known that this compound retains the biological activity of its parent fumonisins . Fumonisins can induce many aspects of toxicity, leading to adverse effects on human and animal health .

Biochemical Pathways

It is known that fumonisins and their hydrolyzed forms can induce dna damage, enhance lipid peroxidation, and cause protein damage .

Pharmacokinetics

A study has developed a method for the quantitative determination of fumonisins and their hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of fumonisins and their hydrolyzed forms in chickens, as well as further assessment of the exposure risk in the food chain .

Result of Action

It is known that both the parent and hydrolyzed fumonisins could induce growth retardation, tissue damage, and the imbalance of intestinal microbiota in broilers .

Action Environment

The action of Hydrolyzed Fumonisin B2 can be influenced by environmental factors. For instance, the pH of the environment can affect the activity of enzymes involved in the biodegradation of fumonisins . Furthermore, fumonisins and their hydrolyzed forms can contaminate maize and maize products, especially in broiler feed . This indicates that the harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .

Safety and Hazards

Hydrolyzed Fumonisin B2 is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . Epidemiological investigations have shown that in high-exposure populations, fumonisins are associated with esophageal cancer, primary liver cancer, neural-tube defects, and cardiovascular diseases .

Orientations Futures

Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans . The harmful effects of Hydrolyzed Fumonisin B2 cannot be ignored during food safety risk assessment .

Analyse Biochimique

Biochemical Properties

Hydrolyzed Fumonisin B2 plays a role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ceramide synthase, an enzyme involved in sphingolipid metabolism. Hydrolyzed Fumonisin B2 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine, which disrupts sphingolipid metabolism . Additionally, Hydrolyzed Fumonisin B2 can interact with other proteins involved in cellular signaling pathways, although these interactions are less well-characterized.

Cellular Effects

Hydrolyzed Fumonisin B2 affects various types of cells and cellular processes. In broiler chickens, exposure to Hydrolyzed Fumonisin B2 has been shown to decrease body weight and tissue weight, particularly affecting the testes . It also significantly impacts the intestinal microbiota, altering the relative abundance of bacteria from the Firmicutes and Proteobacteria phyla . These changes can lead to growth retardation, tissue damage, and an imbalance in the intestinal microbiota.

Molecular Mechanism

The molecular mechanism of Hydrolyzed Fumonisin B2 involves its inhibition of ceramide synthase, which disrupts sphingolipid metabolism . This inhibition leads to the accumulation of sphinganine and sphingosine, which can interfere with cell signaling pathways and induce apoptosis. Hydrolyzed Fumonisin B2 may also affect gene expression by altering the levels of sphingolipid metabolites, although the specific genes involved are not well-defined.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydrolyzed Fumonisin B2 can change over time. Studies have shown that Hydrolyzed Fumonisin B2 is relatively stable under alkaline conditions, which are used to hydrolyze Fumonisin B2 into its hydrolyzed form . The long-term effects on cellular function are still being investigated. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry .

Dosage Effects in Animal Models

The effects of Hydrolyzed Fumonisin B2 vary with different dosages in animal models. In broiler chickens, higher doses of Hydrolyzed Fumonisin B2 have been associated with more significant growth retardation and tissue damage The specific threshold effects and toxic or adverse effects at high doses are still being studied

Metabolic Pathways

Hydrolyzed Fumonisin B2 is involved in metabolic pathways related to sphingolipid metabolism. It interacts with ceramide synthase, leading to the accumulation of sphinganine and sphingosine . These metabolites can affect various cellular processes, including cell signaling and apoptosis. The metabolism and biotransformation of Hydrolyzed Fumonisin B2 through the intestinal microbiota and liver have been studied extensively in pigs .

Transport and Distribution

Hydrolyzed Fumonisin B2 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In broiler chickens, the migration and transformation of Hydrolyzed Fumonisin B2 have been studied using ultra-performance liquid chromatography combined with tandem mass spectrometry . The specific transporters and binding proteins involved in its distribution are still being investigated.

Subcellular Localization

The subcellular localization of Hydrolyzed Fumonisin B2 and its effects on activity or function are not well-characterized. It is known that Hydrolyzed Fumonisin B2 can interact with ceramide synthase, which is localized in the endoplasmic reticulum

Propriétés

IUPAC Name |

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYFGSXVLITXCG-FAGWYDQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the conversion of Hydrolyzed Fumonisin B1 to Hydrolyzed Fumonisin B2 important for analytical chemistry?

A1: Hydrolyzed fumonisins (HF) are a significant food safety concern as they retain biological activity despite being breakdown products of fumonisins, mycotoxins produced by Fusarium fungi. [] The detection of HF in food necessitates reliable analytical standards. Since Hydrolyzed Fumonisin B1 (HFB1) is more readily available, its conversion to Hydrolyzed Fumonisin B2 (HFB2) provides a method for obtaining a wider range of HF standards. This is crucial for developing accurate and sensitive analytical techniques to detect and quantify these toxins in food products, contributing to better food safety control. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)